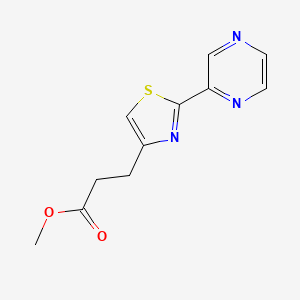![molecular formula C12H13NO2S2 B7679411 Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679411.png)
Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that contains a methylthiophene moiety, which has been found to exhibit biological activity.
作用机制
The exact mechanism of action of Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate is not fully understood. However, studies have suggested that the compound may exert its biological activity by interacting with cellular targets such as enzymes or receptors. For example, the antimicrobial activity of this compound may be due to its ability to disrupt the cell membrane of microorganisms. The cytotoxic activity of this compound in cancer cells may be due to its ability to induce DNA damage or inhibit key signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its antimicrobial and anticancer activity, this compound has been shown to have antioxidant and anti-inflammatory properties. Studies have also suggested that this compound may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate in lab experiments is its relatively simple synthesis method. This makes it a readily available compound for researchers to use in their studies. Additionally, the compound has been found to exhibit a range of biological activities, making it a versatile tool for investigating various cellular processes.
However, there are also limitations to using this compound in lab experiments. One limitation is that the exact mechanism of action of the compound is not fully understood, making it difficult to interpret the results of experiments. Additionally, the compound may exhibit off-target effects, which could complicate the interpretation of experimental data.
未来方向
For research on Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate include the development of analogs with improved biological activity and investigation of its potential as a therapeutic agent for various diseases.
合成方法
The synthesis of Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate has been reported in the literature. The most common method involves the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4-methyl-1,3-thiazole to yield the desired product. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.
科学研究应用
Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate has been investigated for its potential applications in various scientific fields. One area of research has focused on its antimicrobial activity. Studies have shown that this compound exhibits significant antibacterial and antifungal activity against a range of microorganisms, including Staphylococcus aureus and Candida albicans.
Another area of research has investigated the potential of this compound as an anticancer agent. In vitro studies have demonstrated that this compound has cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of this compound in cancer cells is thought to involve induction of apoptosis and inhibition of cell proliferation.
属性
IUPAC Name |
methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-8-5-6-16-11(8)12-13-9(7-17-12)3-4-10(14)15-2/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMWMMZERIGGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NC(=CS2)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-Cyclopropyl-5-[2-(3,5-dichlorophenyl)ethylsulfanyl]-1,2,4-triazol-3-yl]methanol](/img/structure/B7679328.png)
![1-Morpholin-4-yl-2-[4-(1,2,3,4-tetrahydronaphthalen-2-ylamino)pyrazol-1-yl]ethanone](/img/structure/B7679341.png)
![3-[[1-(4-Methoxyphenyl)imidazol-2-yl]sulfonylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7679346.png)
![3-(2-fluorophenyl)-5-[(3-methoxyphenyl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679353.png)
![2-Methoxy-4-[(4-pyridin-2-yl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B7679354.png)
![1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7679358.png)
![4-[(2-Methylpyrazol-3-yl)methylsulfonylmethyl]-2-thiophen-3-yl-1,3-thiazole](/img/structure/B7679366.png)
![2-Methoxy-4-[[2-(4-nitrophenyl)propan-2-ylamino]methyl]phenol](/img/structure/B7679371.png)
![[1-[2-(3,5-Dichlorophenyl)ethyl]piperidin-4-yl]urea](/img/structure/B7679375.png)
![2-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B7679385.png)
![N-methyl-N-[(2-methylphenyl)methyl]-2-[methylsulfonyl(prop-2-ynyl)amino]acetamide](/img/structure/B7679417.png)

![5-cyano-2-methyl-N-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B7679442.png)
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-1-thiophen-2-ylpiperazin-2-one](/img/structure/B7679448.png)
